molecular formula C8H8O2S B3386776 3-Thiophen-3-yl-acrylic acid methyl ester CAS No. 75754-85-7

3-Thiophen-3-yl-acrylic acid methyl ester

Cat. No. B3386776
Key on ui cas rn: 75754-85-7
M. Wt: 168.21 g/mol
InChI Key: ZBUKIESAKFXOHF-NSCUHMNNSA-N
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Patent
US06538002B1

Procedure details

A suspension of potassium t-butoxide (61.5 g, 0.55 mol) in THF (800 mL) was cooled in an ice bath and trimethylphospbonoacetate (98 mL, 0.60 mol) in THF (100 mL) was slowly added. After 45 min, thiophene 3-carboxaldehyde (50 mL, 0.55 mol) in THF (100 mL) was slowly added while stirred in the ice bath. The mi,suture was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 5% sulfuric acid (300 mL) and extracted twice with ether. The organic layers were each washed with brine, dried over magnesium sulfate, combined and concentrated. The residue was purified by FC (10% ethyl acetate in hexanes) and then crystallized from hexanes to give the title compound (71.3 g).
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-:4])C.[K+].[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=O)=[CH:8]1.C1C[O:17][CH2:16]C1>>[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:5][C:2]([O:17][CH3:16])=[O:4])=[CH:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
61.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5% sulfuric acid (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
each washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FC (10% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
crystallized from hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C=C(C=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 71.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06538002B1

Procedure details

A suspension of potassium t-butoxide (61.5 g, 0.55 mol) in THF (800 mL) was cooled in an ice bath and trimethylphospbonoacetate (98 mL, 0.60 mol) in THF (100 mL) was slowly added. After 45 min, thiophene 3-carboxaldehyde (50 mL, 0.55 mol) in THF (100 mL) was slowly added while stirred in the ice bath. The mi,suture was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 5% sulfuric acid (300 mL) and extracted twice with ether. The organic layers were each washed with brine, dried over magnesium sulfate, combined and concentrated. The residue was purified by FC (10% ethyl acetate in hexanes) and then crystallized from hexanes to give the title compound (71.3 g).
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-:4])C.[K+].[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=O)=[CH:8]1.C1C[O:17][CH2:16]C1>>[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:5][C:2]([O:17][CH3:16])=[O:4])=[CH:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
61.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5% sulfuric acid (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
each washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FC (10% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
crystallized from hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C=C(C=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 71.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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